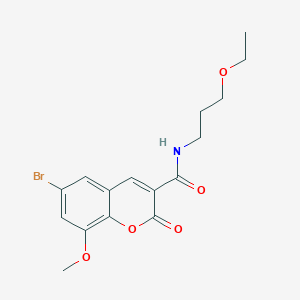
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BML-210 is a derivative of chromene, a naturally occurring compound found in various plants. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its biological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the inflammatory response. Inhibition of COX-2 activity leads to a decrease in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and physiological effects:
This compound has been shown to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. The compound has also been shown to exhibit anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. This compound has been shown to inhibit the replication of various viruses, including herpes simplex virus and hepatitis C virus.
実験室実験の利点と制限
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using various methods. This compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound also has some limitations. The compound is relatively unstable and can degrade over time. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. Further studies are needed to determine the optimal dosage and administration route for this compound. The compound can also be modified to improve its stability and reduce its cytotoxicity. Additionally, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
合成法
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using various methods, including the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 3-ethoxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is purified using column chromatography.
科学的研究の応用
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases.
特性
IUPAC Name |
6-bromo-N-(3-ethoxypropyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO5/c1-3-22-6-4-5-18-15(19)12-8-10-7-11(17)9-13(21-2)14(10)23-16(12)20/h7-9H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFOPSATNUFNJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2396075.png)
![5-bromo-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2396076.png)

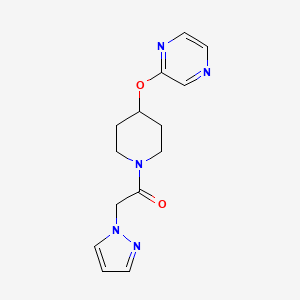
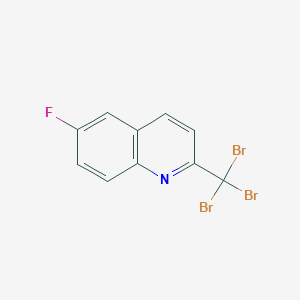
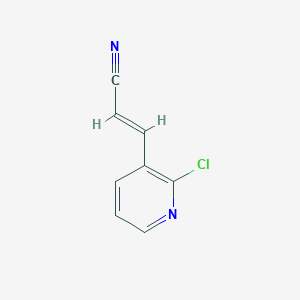

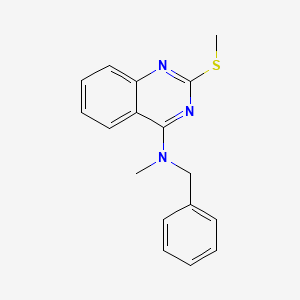

![(E)-{1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethylidene}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy})amine](/img/structure/B2396091.png)
![(3,3-Difluorocyclobutyl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2396094.png)
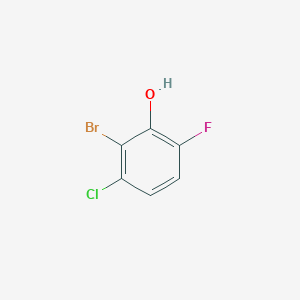
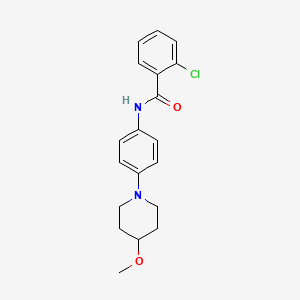
![4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2396098.png)